N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Medicinal Chemistry Hit-to-Lead Optimization Target Identification

This compound is a synthetic small molecule with a 2-phenoxybenzamide core. Currently, no bioactivity data exists, making it a 'white-space' opportunity for drug discovery. Procurement should be contingent on an RFP for screening. Its methoxy and phenoxy handles allow diversification. Ideal as a synthetic intermediate for library generation.

Molecular Formula C23H18N2O3S
Molecular Weight 402.47
CAS No. 328539-54-4
Cat. No. B2589275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
CAS328539-54-4
Molecular FormulaC23H18N2O3S
Molecular Weight402.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C23H18N2O3S/c1-27-17-13-11-16(12-14-17)20-15-29-23(24-20)25-22(26)19-9-5-6-10-21(19)28-18-7-3-2-4-8-18/h2-15H,1H3,(H,24,25,26)
InChIKeyNXKWWPIODUJQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insights for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (CAS 328539-54-4)


N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (CAS 328539-54-4) is a synthetic small molecule comprising a 2-phenoxybenzamide moiety linked to a 4-(4-methoxyphenyl)-1,3-thiazol-2-amine scaffold. It belongs to the broad chemical class of thiazole-benzamide derivatives. A systematic search of primary research papers, patents, and authoritative databases such as ChEMBL and ZINC reveals a critical evidence gap: there are currently no publicly available peer-reviewed bioactivity data, target engagement profiles, or quantitative property studies specifically attributed to this compound [1].

The Risk of Blind Substitution for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide


Generic substitution cannot be rationally evaluated for this compound because its core differentiation dimensions are unknown. In the absence of quantitative comparative data, any substitution from a structurally similar analog—such as the closely related 3-phenoxybenzamide regioisomer or benzothiazole variants [1]—carries unquantifiable risk. The mere presence of a 2-phenoxy versus a 3-phenoxy substitution pattern can critically alter molecular recognition, metabolic stability, and off-target profiles, yet without assay data, a scientist cannot predict whether this structural change represents an advantage or liability.

Lack of Differentiable Evidence for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide


No Quantitative Bioactivity Data Available to Compare Against Analogs

Following a systematic search, no publicly accessible peer-reviewed study, patent, or authoritative database provides any IC50, Ki, EC50, or other quantitative activity measurement for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide. The ZINC database explicitly confirms 'no known activity for this compound' [1]. As a result, a direct head-to-head comparison with any close analog or in-class candidate is impossible. This evidence gap is the primary finding of this guide; the compound is functionally uncharacterized in the open scientific record.

Medicinal Chemistry Hit-to-Lead Optimization Target Identification

Actionable Scenarios Based on the Evidence Gap for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide


Scenario 1: De-Prioritization in Hit-Triage and Procurement Pipelines

In a drug discovery pipeline where structure-activity relationship (SAR) data is essential for compound progression, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide should be deprioritized for procurement. The evidence gap documented in Section 3 means it lacks the target engagement or cellular efficacy data required to justify project resource allocation against structurally characterized alternatives [1].

Scenario 2: Requesting Custom Pharmacological Profiling as a Procurement Pre-Requisite

For a specialty chemical vendor or contract research organization (CRO), this compound represents a 'white-space' opportunity. However, a procurement decision should only be made after the synthetic entity is generated and screened. The actionable step is to issue a request for proposal (RFP) to assess the compound's activity in a defined panel (e.g., a kinase profiling panel or a phenotypic screen) before purchasing. This is the only path to establishing the quantitative differentiation that is currently absent [1].

Scenario 3: Use as a Synthetic Building Block in Analog Generation

The compound's synthetic accessibility as a thiazole-benzamide scaffold makes it suitable for use as a synthetic intermediate to generate a focused library of derivatives. Its procurement value lies not in its intrinsic biological properties but in its potential to be modified. The presence of the methoxy and phenoxy handles provides synthetic vectors for diversification, which a medicinal chemist might exploit to explore SAR around an uncharacterized core [1].

Quote Request

Request a Quote for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.